molecular formula C20H20F6N2O3 B15001233 N-(1,1,1,3,3,3-hexafluoro-2-{[2-(4-methoxyphenyl)ethyl]amino}propan-2-yl)-4-methoxybenzamide

N-(1,1,1,3,3,3-hexafluoro-2-{[2-(4-methoxyphenyl)ethyl]amino}propan-2-yl)-4-methoxybenzamide

Cat. No.: B15001233
M. Wt: 450.4 g/mol
InChI Key: FDWNWUQDJKQEFY-UHFFFAOYSA-N
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Description

N-(1,1,1,3,3,3-hexafluoro-2-{[2-(4-methoxyphenyl)ethyl]amino}propan-2-yl)-4-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes hexafluorinated and methoxyphenyl groups

Properties

Molecular Formula

C20H20F6N2O3

Molecular Weight

450.4 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-[2-(4-methoxyphenyl)ethylamino]propan-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C20H20F6N2O3/c1-30-15-7-3-13(4-8-15)11-12-27-18(19(21,22)23,20(24,25)26)28-17(29)14-5-9-16(31-2)10-6-14/h3-10,27H,11-12H2,1-2H3,(H,28,29)

InChI Key

FDWNWUQDJKQEFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1,1,3,3,3-hexafluoro-2-{[2-(4-methoxyphenyl)ethyl]amino}propan-2-yl)-4-methoxybenzamide typically involves multiple stepsThe final step often involves the formation of the amide bond under controlled conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1,1,1,3,3,3-hexafluoro-2-{[2-(4-methoxyphenyl)ethyl]amino}propan-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(1,1,1,3,3,3-hexafluoro-2-{[2-(4-methoxyphenyl)ethyl]amino}propan-2-yl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(1,1,1,3,3,3-hexafluoro-2-{[2-(4-methoxyphenyl)ethyl]amino}propan-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The hexafluorinated groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1,1,3,3,3-hexafluoro-2-{[2-(4-methoxyphenyl)ethyl]amino}propan-2-yl)-4-methoxybenzamide stands out due to its combination of hexafluorinated and methoxyphenyl groups, which confer unique chemical properties such as high stability, lipophilicity, and reactivity. These characteristics make it a valuable compound for various scientific and industrial applications .

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